molecular formula C14H16N2 B14458243 Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- CAS No. 75790-83-9

Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-

Cat. No.: B14458243
CAS No.: 75790-83-9
M. Wt: 212.29 g/mol
InChI Key: ZZWIUWXGJRSQIR-UHFFFAOYSA-N
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Description

Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an amine group attached to a benzene ring, with additional substituents that include a methyl group and a 4-aminophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- typically involves multi-step organic reactions. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to produce aniline (benzenamine). The aniline is then subjected to further reactions to introduce the 4-aminophenylmethyl and methyl groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- often involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes may include continuous flow reactors, automated control systems, and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aromatic compounds.

Scientific Research Applications

Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or interfering with essential metabolic processes.

Comparison with Similar Compounds

Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- can be compared with other similar compounds, such as:

    Aniline (Benzenamine): A simpler aromatic amine with a single amine group attached to the benzene ring.

    4-Aminobenzylamine: Contains an additional amine group on the benzyl substituent.

    2-Methylaniline: Similar structure but lacks the 4-aminophenylmethyl group.

The uniqueness of Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

75790-83-9

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

5-[(4-aminophenyl)methyl]-2-methylaniline

InChI

InChI=1S/C14H16N2/c1-10-2-3-12(9-14(10)16)8-11-4-6-13(15)7-5-11/h2-7,9H,8,15-16H2,1H3

InChI Key

ZZWIUWXGJRSQIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CC=C(C=C2)N)N

Origin of Product

United States

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